molecular formula C15H20N2O3S2 B2413905 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953180-53-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2413905
CAS RN: 953180-53-5
M. Wt: 340.46
InChI Key: KJRHPYPCGPAVQH-UHFFFAOYSA-N
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Description

“N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound that contains several functional groups and structural motifs common in pharmaceuticals and other biologically active compounds . It includes a piperidine ring, which is a common feature in many pharmaceuticals , a furan ring, which is a heterocyclic compound, and a sulfonamide group, which is often found in antibiotics .


Molecular Structure Analysis

The molecular structure of this compound, as with any organic compound, is determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, furan ring, and sulfonamide group would all contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonamide group could potentially undergo hydrolysis, while the furan ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the presence of the nonpolar piperidine and furan rings could increase its solubility in organic solvents .

Scientific Research Applications

Anticancer Potential

Furan-based compounds have diverse pharmacological properties, including anticancer effects. Consider the following:

Other Biological Activities

Beyond antibacterial and anticancer effects, this compound exhibits a range of other biological activities:

Structural Insights

The furan ring structure itself is highly reactive and serves as the foundation for these diverse applications. Its unique properties contribute to its biological effects .

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 Hassan, M. et al. (2017). Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives. Journal of Chemical Sciences, 129(5), 611–620. DOI: 10.1007/s40242-017-7041-x Viveka, S. et al. (2022). Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)-1H-pyrazol-4-yl)(phenyl)methanone derivatives as potential anti-inflammatory agents. Naunyn-Schmiedeberg’s Archives of Pharmacology. DOI: 10.1007/s00210-022-02344-x Kort, M. et al. (2021). Synthesis, characterization, crystal structure, hirshfeld surface analysis, and molecular docking studies of 2,5-dimethyl-N-[(2-(benzyl)thio)ethyl]furan-3-carboxamide. Journal of Materials Science: Materials in Electronics. DOI: 10.1007/s10854-021-07601-y

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as an antibiotic, the sulfonamide group could potentially inhibit bacterial synthesis of folic acid, which is a common mechanism of action of sulfonamide antibiotics .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, such as in the development of new pharmaceuticals or materials . Additionally, research could be conducted to improve the synthesis of this compound, making it more efficient or environmentally friendly .

properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c18-22(19,15-4-2-10-21-15)16-11-13-5-7-17(8-6-13)12-14-3-1-9-20-14/h1-4,9-10,13,16H,5-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRHPYPCGPAVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

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